Rezivertinib Rezivertinib Rezivertinib is an orally available third-generation and selective inhibitor of certain epidermal growth factor receptor (EGFR) activating mutations, including the resistance mutations T790M and L858R, as well as exon 19 deletion, with potential antineoplastic activity. Upon administration, rezivertinib specifically and covalently binds to and inhibits selective EGFR mutations, with particularly high selectivity against the T790M mutation, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, BPI-7711 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (wt EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit wt EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Brand Name: Vulcanchem
CAS No.: 1835667-12-3
VCID: VC0541289
InChI: InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
SMILES: CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Molecular Formula: C27H30N6O3
Molecular Weight: 486.6 g/mol

Rezivertinib

CAS No.: 1835667-12-3

Cat. No.: VC0541289

Molecular Formula: C27H30N6O3

Molecular Weight: 486.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rezivertinib - 1835667-12-3

Specification

CAS No. 1835667-12-3
Molecular Formula C27H30N6O3
Molecular Weight 486.6 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Standard InChI InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
Standard InChI Key BPMZUKYFIDPLEA-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Appearance Solid powder

Introduction

Chemical Identity and Basic Properties

Rezivertinib (BPI-7711) is an orally active, highly selective and irreversible third-generation EGFR tyrosine kinase inhibitor (TKI) with the CAS number 1835667-12-3 . It was specifically designed to target both EGFR-sensitizing mutations and the resistance T790M mutation, which commonly develops after treatment with first- or second-generation EGFR TKIs . The compound exhibits excellent central nervous system (CNS) penetration, making it particularly valuable for treating brain metastases in NSCLC patients .

Mechanism of Action and Preclinical Studies

Molecular Target Selectivity

Rezivertinib selectively inhibits cellular proliferation in cell lines harboring EGFR mutations with remarkable potency. Preclinical studies have demonstrated its effectiveness with GI50 values of 13.3 nM for PC9 cells (del19 mutation), 6.8 nM for HCC827 cells (L858R mutation), and 22 nM for NCI-H1975 cells (del19/T790M double mutation) . Importantly, the compound shows limited activity against wild-type EGFR (>1000 nM for A431 cells with EGFR WT), suggesting a favorable therapeutic window with potentially reduced risk of wild-type EGFR-related toxicities .

Preclinical Efficacy

Clinical Development Program

Phase I/IIa Studies

The initial clinical evaluation of rezivertinib was conducted through a Phase I/IIa study (NCT03386955) that established its safety profile and preliminary efficacy in patients with EGFR-mutated NSCLC . The Phase I component determined the recommended Phase II dose (RP2D) as 180 mg once daily . This same study proceeded to evaluate rezivertinib as a first-line treatment for EGFR-mutated NSCLC in its Phase IIa component.

Phase IIb Studies

A Phase IIb study (NCT03812809) further investigated rezivertinib in patients with advanced NSCLC harboring EGFR T790M mutations who had progressed following prior treatment with first- or second-generation EGFR TKIs .

Phase III REZOR Study

The REZOR study, a multicenter, double-blind, randomized Phase III trial conducted across 50 hospitals in China, compared rezivertinib with gefitinib as first-line treatment for patients with EGFR-mutated locally advanced or metastatic NSCLC . Between July 2019 and February 2022, 369 patients were randomly assigned to receive either rezivertinib (180 mg/day, n=184) or gefitinib (250 mg/day, n=185) .

Clinical Efficacy

First-Line Treatment Efficacy

In the Phase IIa study involving 43 previously untreated patients with locally advanced or metastatic/recurrent EGFR-mutated NSCLC, rezivertinib demonstrated impressive efficacy :

Efficacy ParameterResult (95% CI)
Objective Response Rate (ORR)83.7% (69.3-93.2%)
Disease Control Rate (DCR)Not explicitly stated in sources
Median Duration of Response (DoR)19.3 months (15.8-25.0)
Median PFS by BICR20.7 months (13.8-24.8)
Median PFS by Investigators22.0 months (16.8-26.3)

Tumor shrinkage was observed in 95.3% (41/43) of patients treated with rezivertinib in the first-line setting .

CNS Efficacy

Rezivertinib demonstrated notable efficacy against CNS metastases, an important clinical consideration given the frequency of brain metastases in EGFR-mutated NSCLC :

CNS Efficacy ParametercFAS Result (95% CI)cEFR Result (95% CI)
CNS-ORR32.0% (24.6-40.1%)68.9% (53.4-81.8%)
CNS-DCR42.0% (34.0-50.3%)100% (92.1-100.0%)

For patients with baseline brain target lesions specifically, the CNS-ORR was 80.0% and CNS-DCR was 100.0% .

Comparative Efficacy vs. Gefitinib

In the Phase III REZOR study, rezivertinib demonstrated superior efficacy compared to gefitinib :

Efficacy ParameterRezivertinib (n=184)Gefitinib (n=185)Hazard Ratio (95% CI)P-value
Median PFS by MICR19.3 months (13.8-22.1)9.6 months (8.4-11.3)0.48 (0.36-0.63)<0.0001
Median Duration of Exposure16.0 months11.0 monthsNot applicableNot stated
Adverse Event CategoryPhase IIa First-Line Study (n=43)
Any TRAE40 (93.0%)
Grade ≥3 TRAE4 (9.3%)
Treatment-related serious events0
Dose interruption due to AE3 (7.0%)
Dose reduction due to AE0
Discontinuation due to AE3 (7.0%)
Discontinuation due to TRAE0

Common Adverse Events

The most frequently reported treatment-related adverse events (TRAEs) included :

Adverse EventFrequency (n=43)
White blood cell count decreased44.2%
Platelet count decreased39.5%
Neutrophil count decreased30.2%
Safety ParameterRezivertinib (n=184)Gefitinib (n=185)
Grade ≥3 TEAEs45%43%
Treatment-related AEs23%23%
Treatment-related deaths1 (pneumonia and ILD)0

Clinical Positioning and Future Directions

Advantages Over Earlier Generation EGFR TKIs

Rezivertinib offers several potential advantages over first- and second-generation EGFR TKIs:

  • Superior efficacy against both EGFR-sensitizing mutations and T790M resistance mutations

  • Excellent CNS penetration and activity against brain metastases

  • Significantly longer progression-free survival compared to gefitinib (19.3 vs. 9.6 months) in the first-line setting

  • Favorable safety profile with manageable toxicities

Ongoing Research

The clinical development program for rezivertinib continues, with ongoing follow-up of patients in the REZOR Phase III trial . Future studies may evaluate its efficacy in additional EGFR mutation types and in combination with other therapeutic agents.

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